molecular formula C15H13FN4O B11182463 N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide

Cat. No.: B11182463
M. Wt: 284.29 g/mol
InChI Key: DRVGJUWKDLBGIO-UHFFFAOYSA-N
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Description

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide typically involves the assembly of the pyrazolopyridine core followed by the introduction of the benzamide group. One common method involves the reaction of 1,6-dimethylpyrazolo[3,4-b]pyridine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activities. The compound can also modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide stands out due to its unique combination of a pyrazolopyridine core and a fluorobenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H13FN4O

Molecular Weight

284.29 g/mol

IUPAC Name

N-(1,6-dimethylpyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide

InChI

InChI=1S/C15H13FN4O/c1-9-3-8-12-13(19-20(2)14(12)17-9)18-15(21)10-4-6-11(16)7-5-10/h3-8H,1-2H3,(H,18,19,21)

InChI Key

DRVGJUWKDLBGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=NN2C)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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